molecular formula C16H21N3OS B6629706 3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide

3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide

Cat. No.: B6629706
M. Wt: 303.4 g/mol
InChI Key: YYAVSLUAZYXZSP-UHFFFAOYSA-N
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Description

3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide, also known as AMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family of molecules and has a unique chemical structure that makes it an interesting target for researchers.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide involves its ability to selectively inhibit the activity of certain protein kinases. This inhibition occurs through the binding of this compound to the ATP-binding site of the kinase, preventing the kinase from phosphorylating its target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific protein kinase that is being targeted. In general, the inhibition of protein kinase activity can lead to a wide range of effects, including changes in cellular signaling pathways, alterations in gene expression, and changes in cell morphology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide in lab experiments is its high selectivity for certain protein kinases. This allows researchers to study the function of these kinases in a highly specific manner. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide. One area of interest is the development of more potent and selective inhibitors of protein kinases using this compound as a starting point. Additionally, the use of this compound as a tool for studying the role of protein kinases in disease states, such as cancer, is an area of active research. Finally, the development of new synthetic methods for producing this compound and related compounds could lead to a better understanding of their potential applications in scientific research.

Synthesis Methods

The synthesis of 3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-bromo-1-phenylpropan-1-one with thiosemicarbazide to form 2-phenyl-3-(1,3-thiazol-2-yl)thiourea. This product is then reacted with 2-bromo-2-methylpropanenitrile to form the final product, this compound.

Scientific Research Applications

3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the role of protein kinases in cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying their function.

Properties

IUPAC Name

3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(13(17)12-7-5-4-6-8-12)14(20)19-16(2,3)15-18-9-10-21-15/h4-11,13H,17H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVSLUAZYXZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)C(=O)NC(C)(C)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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